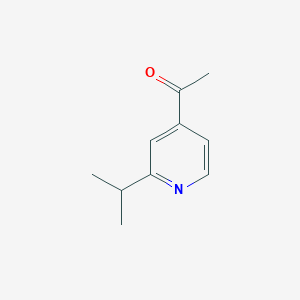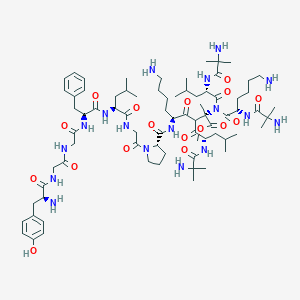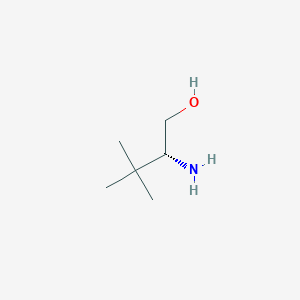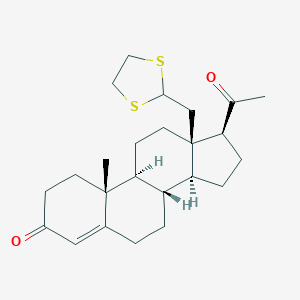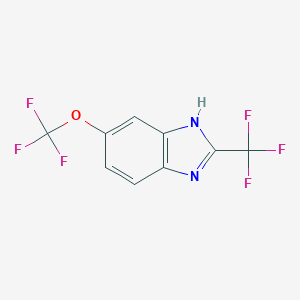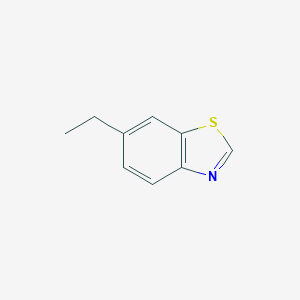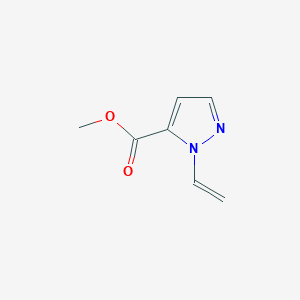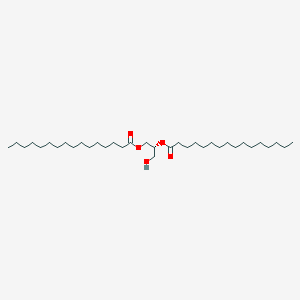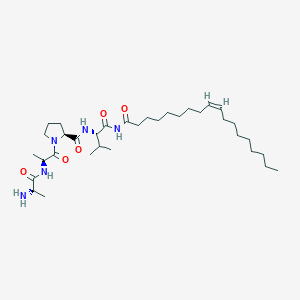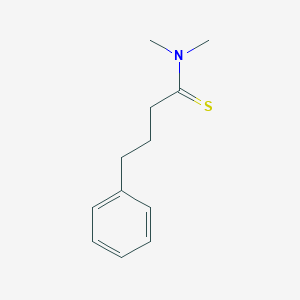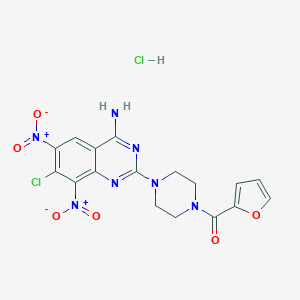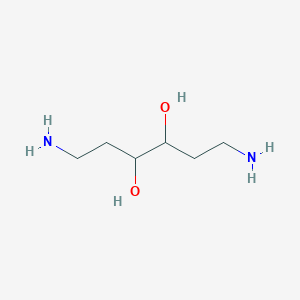
1,6-Diamino-3,4-dihydroxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diamino-3,4-dihydroxyhexane, commonly known as DADH, is an important organic compound used in various scientific research applications. It is a diamino alcohol with the chemical formula C6H16N2O2 and molecular weight of 148.21 g/mol. DADH is used as a building block in the synthesis of biologically active molecules and has been studied extensively for its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of DADH is not well understood, but it is believed to act as a nucleophile in various chemical reactions. DADH has been shown to react with various electrophiles such as alkyl halides, acyl halides, and isocyanates to form covalent bonds.
Biochemical and Physiological Effects:
DADH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DADH in lab experiments is its versatility as a building block in the synthesis of biologically active molecules. DADH is also relatively easy to synthesize and is commercially available. However, one limitation of using DADH is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the use of DADH in scientific research. One potential application is in the synthesis of novel antitumor agents and enzyme inhibitors. DADH could also be used as a substrate for the discovery of new enzymes and as a model compound for studying the mechanisms of enzymatic reactions. Finally, DADH could be used as a monomer in the synthesis of new polymers with unique properties and applications.
Synthesis Methods
DADH can be synthesized through a multi-step process starting from the commercially available 1,6-hexanediol. The first step involves the conversion of 1,6-hexanediol to 1,6-dichlorohexane using thionyl chloride. The resulting dichloride is then treated with ammonia to yield 1,6-diaminohexane. Finally, the diamine is oxidized with sodium periodate to produce DADH.
Scientific Research Applications
DADH has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DADH has been used as a building block in the synthesis of biologically active molecules such as antitumor agents, antimicrobial agents, and enzyme inhibitors. In biochemistry, DADH has been used as a substrate for various enzymes and as a model compound for studying the mechanisms of enzymatic reactions. In materials science, DADH has been used as a monomer in the synthesis of polyamides and other polymers.
properties
CAS RN |
125078-78-6 |
|---|---|
Product Name |
1,6-Diamino-3,4-dihydroxyhexane |
Molecular Formula |
C6H16N2O2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1,6-diaminohexane-3,4-diol |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-5(9)6(10)2-4-8/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
XJAYIRLVNXHVIB-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(CCN)O)O |
Canonical SMILES |
C(CN)C(C(CCN)O)O |
synonyms |
1,6-DHXH 1,6-diamino-3,4-dihydroxyhexane 3,4-dihydroxy-1,6-hexanediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



